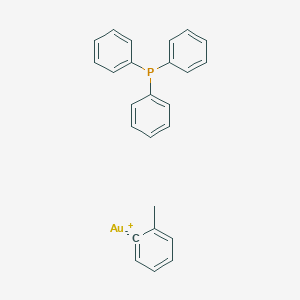
(2-Methylphenyl)(triphenylphosphine)gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)(triphenylphosphine)gold is a coordination compound featuring a gold atom bonded to a 2-methylphenyl group and a triphenylphosphine ligand
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting gold chloride with 2-methylphenylboronic acid and triphenylphosphine in the presence of a suitable base.
Transmetalation: Another method involves the transmetalation of a gold(I) precursor with 2-methylphenyl(triphenylphosphine)chloride.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis.
Types of Reactions:
Oxidation: The gold(I) complex can be oxidized to gold(III) under specific conditions.
Reduction: Reduction reactions can be used to convert gold(III) back to gold(I).
Substitution: The ligands can be substituted with other phosphines or aryl groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or halogens.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Using various phosphines or aryl halides.
Major Products Formed:
Oxidation: Gold(III) complexes.
Reduction: Gold(I) complexes.
Substitution: Various substituted gold(I) complexes.
Applications De Recherche Scientifique
(2-Methylphenyl)(triphenylphosphine)gold has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which (2-Methylphenyl)(triphenylphosphine)gold exerts its effects involves the coordination of the gold atom to various substrates, facilitating reactions such as oxidative addition and reductive elimination. The molecular targets and pathways involved depend on the specific application, but often include interactions with biological molecules or catalytic surfaces.
Comparaison Avec Des Composés Similaires
(2-Methylphenyl)(triphenylphosphine)nickel(II)
(2-Methylphenyl)(triphenylphosphine)platinum(II)
(2-Methylphenyl)(triphenylphosphine)palladium(II)
Uniqueness: (2-Methylphenyl)(triphenylphosphine)gold is unique due to its specific electronic properties and potential applications in catalysis and material science. Its gold center provides distinct reactivity compared to other transition metals.
Propriétés
Formule moléculaire |
C25H22AuP |
|---|---|
Poids moléculaire |
550.4 g/mol |
Nom IUPAC |
gold(1+);methylbenzene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;/h1-15H;2-5H,1H3;/q;-1;+1 |
Clé InChI |
PTTOSIAJIIXEMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


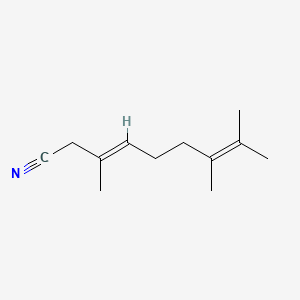
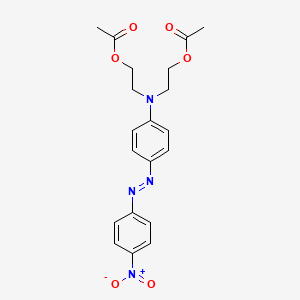
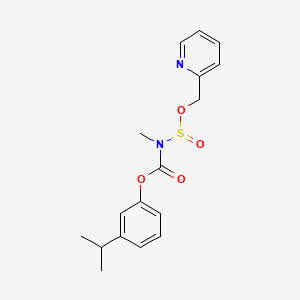
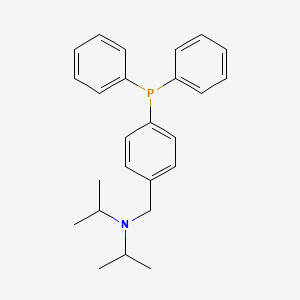
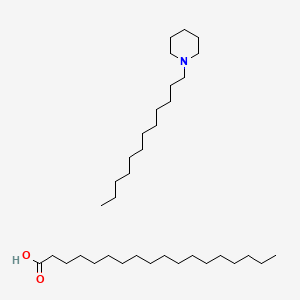
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
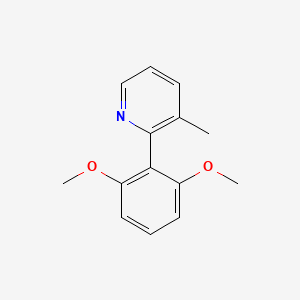
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
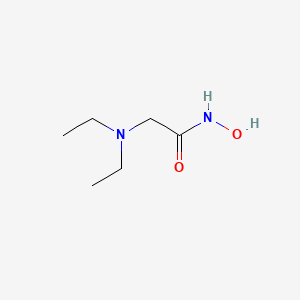
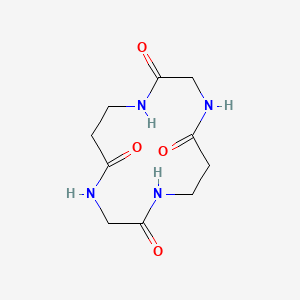
![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
